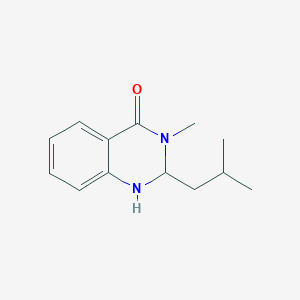

2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one, also known as P7C3, is a small molecule that has been identified as a neuroprotective agent. It is a member of the quinazolinone family of compounds and was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center.

Aplicaciones Científicas De Investigación

Synthesis and Antiallergic Activity

2-Isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one derivatives have been explored for their synthesis techniques and potential biological activities. A notable study involved the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one compounds through reactions of methyl isocyanoacetate with isatoic anhydrides. This process, followed by hydrolysis and alkylation, yielded quinolin-2(1H)-one analogs that demonstrated antiallergic activity, highlighting the therapeutic potential of these compounds in allergy treatment (Suzuki et al., 1977).

Eco-friendly Synthesis Methods

In the pursuit of sustainable chemistry, researchers have developed eco-friendly synthesis methods for 2,3-dihydroquinazolin-4(1H)-ones. One method involves direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or a one-pot three-component cyclocondensation in an ionic liquid–water solvent system without the need for an additional catalyst. This approach not only offers high to excellent yields but also aligns with green chemistry principles by minimizing harmful solvents and catalysts (Chen et al., 2007).

Catalytic Synthesis Approaches

Catalysis plays a crucial role in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Various studies have explored the use of novel catalysts such as silica-bonded N-propylsulfamic acid and zirconium (IV) chloride to facilitate the synthesis of these compounds. These catalysts offer advantages such as recyclability, mild reaction conditions, and the ability to perform reactions in cleaner media, thus contributing to more efficient and environmentally friendly synthesis processes (Niknam et al., 2011); (Abdollahi-Alibeik & Shabani, 2011).

Mechanistic and Experimental Studies

Understanding the mechanisms underlying the synthesis and reactions of 2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one derivatives is fundamental to advancing their applications in scientific research. Studies exploring the activation of alkynes and the roles of different catalysts in synthesizing these compounds provide valuable insights into their chemical behavior and potential for further functionalization. Such mechanistic insights enable the development of more targeted and efficient synthetic routes, opening new avenues for research and application (Yamamoto et al., 2009).

Applications in Tubulin-Binding Tumor-Vascular Disrupting Agents

Research into the biological activity of dihydroquinazolin-ones has led to the identification of compounds with promising anticancer properties. For instance, derivatives of 2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one have been evaluated for their ability to inhibit tumor growth and disrupt tumor vasculature, positioning them as potential candidates for cancer therapy. These findings underscore the therapeutic potential of these compounds beyond their chemical interest, highlighting their relevance in the development of novel anticancer agents (Cui et al., 2017).

Propiedades

IUPAC Name |

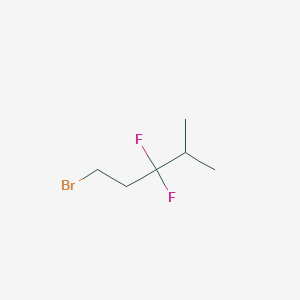

3-methyl-2-(2-methylpropyl)-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9(2)8-12-14-11-7-5-4-6-10(11)13(16)15(12)3/h4-7,9,12,14H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUZNKWTSCVVSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NC2=CC=CC=C2C(=O)N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B2738302.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2738306.png)

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2738318.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)

![5-((2-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2738321.png)

![N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2738322.png)